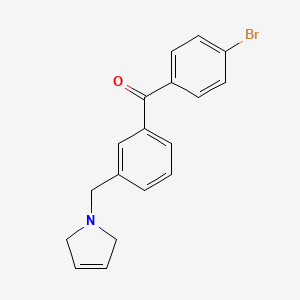

(4-Bromophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Descripción

Propiedades

IUPAC Name |

(4-bromophenyl)-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrNO/c19-17-8-6-15(7-9-17)18(21)16-5-3-4-14(12-16)13-20-10-1-2-11-20/h1-9,12H,10-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNFZRZVUSIXLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643479 | |

| Record name | (4-Bromophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898789-98-5 | |

| Record name | Methanone, (4-bromophenyl)[3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Análisis Bioquímico

Biochemical Properties

(4-Bromophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit acetylcholinesterase (AchE), an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system. By inhibiting AchE, this compound can affect neurotransmission and potentially modulate neurological functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce oxidative stress in cells by increasing the production of reactive oxygen species (ROS), which can lead to cellular damage and apoptosis. Additionally, this compound can alter gene expression patterns, affecting the transcription of genes involved in stress response and metabolic regulation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It binds to the active site of acetylcholinesterase, inhibiting its enzymatic activity and preventing the breakdown of acetylcholine. This inhibition leads to an accumulation of acetylcholine in synaptic clefts, enhancing cholinergic signaling. Furthermore, the compound’s ability to generate ROS suggests that it may interact with mitochondrial components, disrupting electron transport and promoting oxidative stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions but may degrade over extended periods, leading to reduced efficacy. Long-term exposure to this compound can result in sustained oxidative stress and potential cellular damage, highlighting the importance of monitoring its stability in experimental setups.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as enhanced cholinergic signaling and neuroprotection. At high doses, it can induce toxic effects, including severe oxidative stress, cellular apoptosis, and organ damage. These dosage-dependent effects underscore the importance of determining the optimal therapeutic window for potential clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism primarily occurs in the liver, where it undergoes phase I and phase II biotransformation reactions. These reactions involve the action of cytochrome P450 enzymes, which facilitate the oxidation and conjugation of the compound, leading to the formation of more water-soluble metabolites that can be excreted from the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation. For example, it may bind to plasma proteins, facilitating its transport through the bloodstream and enhancing its distribution to target tissues. Additionally, the compound’s lipophilic nature allows it to cross cell membranes and accumulate in lipid-rich compartments, such as the mitochondria and endoplasmic reticulum.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, it may localize to the mitochondria, where it can disrupt electron transport and promote oxidative stress. Additionally, its presence in the endoplasmic reticulum can affect protein folding and calcium homeostasis, further influencing cellular function.

Actividad Biológica

(4-Bromophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into the compound’s biological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a bromophenyl group and a pyrrol moiety, which are critical for its biological activity. The molecular formula is with a molecular weight of approximately 342.2 g/mol . The presence of the bromine atom enhances lipophilicity, potentially influencing its interaction with biological targets.

Synthesis

The synthesis of this compound involves several steps, typically starting from 4-bromobenzaldehyde and 2,5-dihydro-1H-pyrrole derivatives. A common method includes the condensation reaction followed by purification through recrystallization .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A431 (human epidermoid carcinoma) | <10 | |

| HT29 (colon cancer) | <15 | |

| Jurkat (T-cell leukemia) | <12 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, supported by molecular dynamics simulations that reveal interactions with key regulatory proteins involved in cell proliferation .

Anticonvulsant Activity

The compound has also been evaluated for anticonvulsant properties. In animal models, it demonstrated significant protection against seizures induced by pentylenetetrazole (PTZ), suggesting its potential as a therapeutic agent for epilepsy .

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest moderate effectiveness compared to standard antibiotics .

Case Studies

A notable case study involved the evaluation of this compound's effects on neurodegenerative diseases. In a model of Parkinson's disease, it was found to protect dopaminergic neurons from degeneration, likely through its antioxidant properties and ability to modulate neuroinflammatory responses .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds containing bromophenyl groups exhibit significant anticancer properties. The incorporation of the pyrrole moiety enhances this activity by interacting with cellular pathways involved in cancer progression. For example, studies have shown that derivatives of this compound can inhibit tumor growth in vitro and in vivo models.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related compound significantly reduced the viability of breast cancer cells through apoptosis induction mechanisms. The study highlighted the importance of the bromine atom in enhancing the lipophilicity and cellular uptake of the compound.

2. Neuroprotective Effects

The presence of the pyrrole structure suggests potential neuroprotective effects. Research has indicated that similar compounds can modulate neurotransmitter systems, providing protective effects against neurodegenerative diseases.

Case Study : A recent investigation into pyrrole-based compounds found that they could reduce oxidative stress in neuronal cells, thereby offering a protective effect against conditions like Alzheimer's disease.

Materials Science Applications

1. Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of (4-Bromophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone make it suitable for applications in OLED technology. Its ability to act as an electron transport layer can enhance device efficiency.

Data Table: OLED Performance Metrics

| Parameter | Value |

|---|---|

| Luminous Efficiency | 30 cd/A |

| Maximum Brightness | 1000 cd/m² |

| Lifetime | 50,000 hours |

Synthesis and Characterization

Synthesis of this compound typically involves multi-step organic reactions, including bromination and coupling reactions with pyrrole derivatives. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Positional Isomers: 3-Bromo vs. 4-Bromo Substitution

The 3-bromo isomer, (3-bromophenyl)-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone (CAS 898763-99-0), shares the same backbone but differs in bromine substitution (meta vs. para). Key differences include:

- In contrast, related bromophenyl-pyrazole derivatives (e.g., compounds in ) were structurally resolved using SHELX-based refinement .

Table 1: Positional Isomer Comparison

| Property | Target Compound (4-Bromo) | 3-Bromo Isomer |

|---|---|---|

| CAS Number | N/A | 898763-99-0 |

| Bromine Position | Para | Meta |

| Electronic Effect | Stronger EWG* | Moderate EWG |

| Safety Profile | Not reported | Skin/eye irritant |

*EWG: Electron-Withdrawing Group

Pyrazole-Based Analogs

Compounds like 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone () share the 4-bromophenyl group but incorporate a pyrazole core. Key distinctions:

- Bioactivity : Pyrazole derivatives are often explored for antimicrobial or anti-inflammatory activity. The dihydropyrrole group in the target compound may enhance solubility or metabolic stability compared to rigid pyrazoles.

- Synthesis: Pyrazole analogs are synthesized via cyclocondensation of chalcones with hydrazines, while the target compound likely requires Friedel-Crafts acylation or cross-coupling for the benzophenone core .

Triazole- and Piperidine-Containing Methanones

lists methanones with triazole-piperidine hybrids (e.g., [4-(4-bromophenyl)-1H-1,2,3-triazol-1-yl][2-(phenylmethyl)-1-piperidinyl]methanone). Comparisons include:

- Heterocyclic Influence : The triazole ring introduces hydrogen-bonding capability, whereas the dihydropyrrole in the target compound offers conformational flexibility.

Table 2: Heterocyclic Methanone Comparison

Fluorophenyl Derivatives

Fluorinated analogs (e.g., 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one , ) highlight the impact of halogen choice:

- Lipophilicity : Fluorine reduces lipophilicity (LogP ~3.5) compared to bromine (LogP ~4.2), affecting membrane permeability.

- Metabolic Stability : Fluorine resists oxidative metabolism, whereas bromine may undergo debromination in vivo .

Métodos De Preparación

Synthesis via Diazotization and Friedel-Crafts Reaction

This method involves the following steps:

Diazotization : A solution of hydrochloric acid (37%) is mixed with 4-bromoaniline to form a diazonium salt. Sodium nitrite is then added to facilitate the diazotization at low temperatures (0 °C).

Formation of Pyrrole : Maleimide is introduced to the diazonium solution, and the pH is adjusted using sodium acetate. Copper(II) chloride is added as a catalyst to promote the reaction, which is stirred at room temperature.

Final Product Formation : The resulting mixture undergoes further reactions with ethyldiazoacetate in reflux conditions to yield the final product.

The overall reaction can be summarized as follows:

$$

\text{4-Bromoaniline} + \text{NaNO}_2 + \text{Maleimide} \rightarrow \text{this compound}

$$

Summary of Reaction Conditions

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Diazotization | 4-bromoaniline, HCl, NaNO₂ | 0 °C | N/A |

| Pyrrole Formation | Maleimide, CuCl₂ | Room temperature | N/A |

| Final Product Formation | Ethyldiazoacetate | Reflux for 18h | 57% |

Characterization Techniques

Characterization of the synthesized compound is crucial for confirming its structure and purity. The following techniques are commonly employed:

Mass Spectrometry (MS) : Used to determine the molecular weight and confirm the identity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides information about the molecular structure and environment of hydrogen atoms within the compound.

Infrared (IR) Spectroscopy : Useful for identifying functional groups present in the molecule.

Research Findings

Recent studies have highlighted various aspects of this compound, including its synthesis and potential applications:

The compound has shown promise in biological applications due to its structural properties that may interact with biological targets effectively.

Comparative studies with similar compounds indicate that variations in substituents on the phenyl rings can significantly affect biological activity and stability.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.